molecular formula C18H17F3N4 B2720505 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 902036-06-0

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2720505
CAS RN: 902036-06-0
M. Wt: 346.357
InChI Key: FDUHCXLTQNLILM-UHFFFAOYSA-N
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Description

“5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of a similar compound was reported in a study . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by IR, 1H NMR, 13C NMR, and MS . Its structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .


Chemical Reactions Analysis

The chemical reactions of this compound involve changes in the dipole moment (Δμ). For example, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by its melting point, yield, and IR spectrum . For example, a similar compound has a melting point of 249 °C and a yield of 85% .

Scientific Research Applications

Synthesis of Pyrazole Fused Heterocycles

The compound can be used in the synthesis of pyrazole fused heterocycles . An efficient method was developed for the synthesis of these heterocycles via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .

Anticancer Research

Some of the synthesized pyrazole fused compounds showed in vitro cytotoxic activities almost comparable to the drug doxorubicin against the cervical HeLa cancer cell line and prostate DU 205 cancer cell line .

Heat-Resistant Explosives

Pyrazolo[1,5-a]pyrimidine compounds have been explored as heat-resistant explosives . Two novel fused-ring energetic compounds were successfully prepared via a simple synthetic method . These compounds exhibit excellent thermal stability and superior detonation performance .

Molecular Design of Energetic Materials

The aza-fused structure of pyrazolo[1,5-a]pyrimidine compounds endows them with higher positive heats of formation . This feature enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .

Antiproliferative Agents

Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides, which could potentially include the compound , have been studied as novel antiproliferative agents .

Synthesis of Boronic Acids

Phenylboronic acid is a well-known bioactive molecule with a wide range of pharmacological properties . The compound can be synthesized by two steps .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it’s worth noting that sigma-1 receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Future Directions

The future directions for this compound could involve increasing the selectivity toward sigma-1 receptor by the structural variation of the pyracetam pharmacophore . The introduction of fluorine atoms could result in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .

properties

IUPAC Name

5-methyl-3-phenyl-7-pyrrolidin-1-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4/c1-12-11-14(24-9-5-6-10-24)25-17(22-12)15(13-7-3-2-4-8-13)16(23-25)18(19,20)21/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUHCXLTQNLILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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